N'-(2-(Allyloxy)benzylidene)-4-methylbenzohydrazide
Description
N'-(2-(Allyloxy)benzylidene)-4-methylbenzohydrazide is a hydrazone derivative synthesized via the condensation of 4-methylbenzohydrazide with 2-(allyloxy)benzaldehyde. This compound features a benzylidene moiety substituted with an allyloxy group at the ortho position and a methyl group on the benzohydrazide core. Such hydrazones are widely studied for their biological activities, including antimicrobial, enzyme inhibitory, and anti-inflammatory properties, depending on substituent variations .
Properties
CAS No. |
302910-31-2 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
4-methyl-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H18N2O2/c1-3-12-22-17-7-5-4-6-16(17)13-19-20-18(21)15-10-8-14(2)9-11-15/h3-11,13H,1,12H2,2H3,(H,20,21)/b19-13+ |
InChI Key |
VTGZSJWWRKINNU-CPNJWEJPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2OCC=C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2OCC=C |
Origin of Product |
United States |
Preparation Methods
Materials and Reagents
Stepwise Synthesis Protocol
-
Reaction Setup :
Combine 4-methylbenzohydrazide (1.50 g, 10 mmol) and 2-(allyloxy)benzaldehyde (1.62 g, 10 mmol) in 50 mL ethanol. -
Reflux Conditions :
Heat the mixture at 80°C for 6–8 hours under nitrogen atmosphere to prevent oxidative degradation. -
Crystallization :
Cool the reaction mixture to room temperature, then refrigerate at 4°C for 12 hours. Filter the precipitate and wash with cold ethanol. -
Drying :
Vacuum-dry the product at 40°C for 24 hours to yield a pale-yellow crystalline solid (yield: 85–90%).
Table 1: Optimization of Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes kinetics without decomposition |
| Reaction Time | 7 hours | Completes dehydration |
| Molar Ratio (1:1) | 10 mmol each | Prevents excess aldehyde side products |
| Solvent Volume | 50 mL ethanol | Balances solubility and concentration |
Structural Elucidation and Analytical Data
Spectroscopic Characterization
Table 2: Comparative Spectroscopic Data
| Technique | Key Peaks/Data | Functional Group Confirmation |
|---|---|---|
| FT-IR | 1665 cm⁻¹, 1610 cm⁻¹ | Amide C=O, C=N |
| ¹H NMR | δ 8.45 (s), δ 11.32 (s) | CH=N, NH |
| X-ray | Dihedral angle: 2.46° | Planarity of aromatic rings |
"Handling allyloxy derivatives requires adherence to GHS P231 and P232 guidelines: Protect from moisture and handle under inert gas".
Challenges and Methodological Refinements
-
Byproduct Formation : Trace amounts of hydrolyzed aldehyde may persist; column chromatography (SiO₂, ethyl acetate/hexane) achieves >98% purity.
-
Scale-up Limitations : Prolonged reflux times (>10 hours) reduce yield due to thermal decomposition. Microwave-assisted synthesis reduces time to 2 hours with comparable yields .
Chemical Reactions Analysis
N’-(2-(Allyloxy)benzylidene)-4-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N’-(2-(Allyloxy)benzylidene)-4-methylbenzohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazide derivatives have shown efficacy.
Mechanism of Action
The mechanism by which N’-(2-(Allyloxy)benzylidene)-4-methylbenzohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzylidene moiety can interact with specific receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The ortho-allyloxy group in the target compound contrasts with para-substituted analogs (e.g., Cl, OCH₃), which often exhibit lower steric hindrance during bioactivity .
- Synthetic Efficiency : Yields vary significantly (57–85%), influenced by electronic effects of substituents and reaction conditions (e.g., glacial acetic acid catalysis) .
Spectroscopic and Physicochemical Properties
Table 2: Spectral Data Comparison
Key Observations :
- C=O Stretching : The target compound’s carbonyl peak (1687 cm⁻¹) aligns with other benzohydrazides, confirming hydrazide formation .
- C=N Absorption : The imine (C=N) stretch at 1630 cm⁻¹ is consistent with E-configuration, as seen in analogs like N'-(4-methoxybenzylidene) derivatives .
Table 3: Bioactivity Comparison
Key Observations :
Biological Activity
N'-(2-(Allyloxy)benzylidene)-4-methylbenzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by relevant research findings and case studies.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 294.356 g/mol |
| CAS Number | 302910-31-2 |
| Melting Point | Not specified |
| Solubility | Not specified |
Antimicrobial Activity
Research indicates that hydrazone derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that similar compounds demonstrated activity against various bacterial strains and fungi, suggesting potential applications in treating infections .
Anticancer Activity
A notable study evaluated the cytotoxic effects of hydrazone compounds on different cancer cell lines. The results showed that derivatives with similar structures could induce apoptosis in cancer cells. Although specific data for this compound is limited, its structural analogs have shown promising results in inhibiting tumor growth .
Enzyme Inhibition
Hydrazone compounds are also known for their ability to inhibit enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). Compounds structurally related to this compound have been reported to exhibit IC50 values in the low micromolar range against these enzymes, indicating significant inhibitory potential .
Case Studies
- Antimicrobial Testing : In vitro studies on similar hydrazone derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within the range of 10-50 µg/mL for effective compounds .
- Cytotoxicity Assays : A comparative study on various hydrazones indicated that those with electron-donating groups exhibited higher cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of oxidative stress leading to cell death .
- Enzyme Inhibition Studies : A recent investigation into the enzyme inhibition capabilities of hydrazone derivatives found that modifications at the benzylidene position significantly enhanced MAO-A and MAO-B inhibition, with some compounds achieving IC50 values lower than 5 µM .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing N'-(2-(Allyloxy)benzylidene)-4-methylbenzohydrazide, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via a condensation reaction between 4-methylbenzohydrazide and 2-(allyloxy)benzaldehyde. Refluxing equimolar amounts (0.003 mol each) in absolute ethanol for 5–6 hours under anhydrous conditions is typical . Purity is achieved by precipitating the product with distilled water, followed by recrystallization from ethanol (yields ~70–80%). Elemental analysis and chromatography (TLC or HPLC) are critical for verifying purity, as minor deviations in stoichiometry or reaction time may introduce hydrazide or aldehyde residues .
Q. Which spectroscopic techniques are most effective for characterizing this hydrazide derivative?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of N–H (3100–3200 cm⁻¹), C=O (1650–1680 cm⁻¹), and C=N (1600–1620 cm⁻¹) stretches .
- NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.5 ppm), allyloxy protons (δ 4.5–5.5 ppm), and the hydrazidic N–H proton (δ 8.0–10.0 ppm). ¹³C NMR resolves the benzylidene carbon (δ 150–160 ppm) .
- X-ray Crystallography : Determines molecular geometry and hydrogen-bonding patterns, as demonstrated in analogous hydrazides (e.g., CCDC-1477846) .
Q. What are common impurities formed during synthesis, and how are they addressed?
- Methodological Answer : Unreacted starting materials (e.g., 4-methylbenzohydrazide) and side products like Schiff base isomers may form. Column chromatography (chloroform:petroleum ether, 8:2) effectively separates these impurities . Solvent choice (e.g., ethanol vs. methanol) and pH control during precipitation also minimize byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar hydrazides?
- Methodological Answer : Discrepancies (e.g., insulin-enhancing vs. anticonvulsant activities) arise from variations in substituent effects and assay conditions. Systematic structure-activity relationship (SAR) studies are essential:
- Substituent Screening : Compare allyloxy, methoxy, and halogenated analogs .
- Assay Standardization : Use consistent models (e.g., MES for anticonvulsant activity, insulin receptor assays for metabolic studies) .
- Computational Modeling : DFT calculations predict electronic effects on bioactivity, as seen in vanadium complexes of related hydrazides .
Q. What experimental designs are recommended for evaluating pharmacokinetic properties?
- Methodological Answer :
- In Vitro Stability : Assess metabolic resistance in liver microsomes (pH 7.4, 37°C) with LC-MS quantification .
- In Vivo Models : Use rodent studies to measure bioavailability and tissue distribution. For example, analogs with methoxy groups showed enhanced blood-brain barrier penetration in anticonvulsant studies .
- Protein Binding : Fluorescence quenching assays quantify interactions with serum albumin .
Q. How can researchers optimize ligand-metal complexation for enhanced bioactivity?
- Methodological Answer : Vanadium or copper complexes of hydrazides often exhibit amplified insulin-mimetic or anticancer effects. Key steps include:
- Stoichiometric Control : React 1:1 molar ratios of ligand and metal salt (e.g., Cu(OAc)₂) in ethanol under reflux .
- Spectroscopic Validation : ESR confirms metal oxidation states, while UV-Vis monitors charge-transfer transitions (e.g., λmax shifts from 300–400 nm) .
- Biological Testing : Compare complex vs. free ligand efficacy in cell lines (e.g., HepG2 for insulin-enhancing activity) .
Data Analysis and Validation
Q. How should researchers address inconsistencies in crystallographic vs. spectroscopic data?
- Methodological Answer : Discrepancies between solid-state (X-ray) and solution-phase (NMR) structures often stem from conformational flexibility. Use:
- Dynamic NMR : Track temperature-dependent shifts to identify rotamers .
- DFT Optimization : Compare computed gas-phase structures with crystallographic data to infer solvent effects .
Q. What statistical approaches are suitable for analyzing dose-response data in bioactivity studies?
- Methodological Answer : Nonlinear regression models (e.g., log-dose vs. response) calculate EC₅₀ values. For anticonvulsant studies, Kaplan-Meier survival analysis evaluates time-dependent efficacy in rodent models . Pairwise comparisons (ANOVA with Tukey post-hoc tests) identify significant differences between analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
